molecular formula C6H8ClNO2 B1268286 5-Aminobenzene-1,3-diol hydrochloride CAS No. 6318-56-5

5-Aminobenzene-1,3-diol hydrochloride

Cat. No.: B1268286
CAS No.: 6318-56-5
M. Wt: 161.58 g/mol
InChI Key: VNZZCDQPCQIUGG-UHFFFAOYSA-N
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Description

5-Aminobenzene-1,3-diol hydrochloride is an organic compound with the molecular formula C6H8ClNO2. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is known for its applications in organic synthesis and as an intermediate in pharmaceutical production .

Mechanism of Action

Target of Action

It is often used in organic synthesis reactions and chemical research , suggesting that it may interact with a variety of molecular targets.

Result of Action

Given its use in organic synthesis and chemical research , it likely has diverse effects depending on the specific context of its use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminobenzene-1,3-diol hydrochloride typically involves the reaction of 5-Aminobenzene-1,3-diol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:

5-Aminobenzene-1,3-diol+HCl5-Aminobenzene-1,3-diol hydrochloride\text{5-Aminobenzene-1,3-diol} + \text{HCl} \rightarrow \text{this compound} 5-Aminobenzene-1,3-diol+HCl→5-Aminobenzene-1,3-diol hydrochloride

The reaction is usually performed at room temperature, and the product is obtained by crystallization and drying .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: 5-Aminobenzene-1,3-diol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, substituted amines, and various functionalized derivatives .

Scientific Research Applications

5-Aminobenzene-1,3-diol hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Aminobenzene-1,3-diol
  • 3-Aminobenzene-1,2-diol
  • 2-Aminobenzene-1,4-diol

Comparison: 5-Aminobenzene-1,3-diol hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic and industrial processes .

Properties

IUPAC Name

5-aminobenzene-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3,8-9H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZZCDQPCQIUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332615
Record name 5-aminobenzene-1,3-diol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6318-56-5
Record name 6318-56-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6318-56-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-aminobenzene-1,3-diol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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